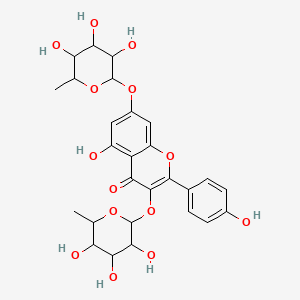

Lespedin;Lespenephryl

Vue d'ensemble

Description

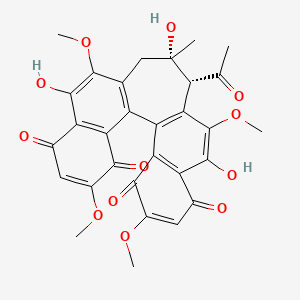

Lespedin; Lespenephryl is a natural product found in Ficus septica, Trichosanthes cucumeroides, and other organisms with data available.

Applications De Recherche Scientifique

Lespedin in Brillantaisia Palisatii

Lespedin, a glycosyl flavonoid isolated from Brillantaisia palisatii, has been identified with hypotensor activity. This compound, along with other less polar compounds like steroids and triterpenoids, was isolated using modern spectrometric methods (Berrondo et al., 2003).

Lespedeza Bicolor in Endothelial Dysfunction

Lespedeza bicolor ameliorates endothelial dysfunction induced by methylglyoxal glucotoxicity. The extract was shown to reduce intracellular reactive oxidative species, exhibit anti-apoptotic effects, and strongly inhibit mitogen-activated protein kinase signals. It also inhibited AGEs formation and broke down preformed AGEs, with chemical constituents such as genistein and quercetin reducing AGEs formation and increasing AGEs-breaking activity (Do et al., 2017).

Lespedeza Cuneata in Hepatoprotection

Lespedeza cuneata was used to prepare an ethanol extract, tested for hepatoprotective effects against injury by tert‐butyl hyperoxide. Isolated flavonoid compounds like hirsutrin, avicularin, and quercetin showed hepatoprotective activity against injury in HepG2 cells, correlating with radical scavenging activity (Kim et al., 2011).

Lespedeza Bicolor in Diabetic Nephropathy

Lespedeza bicolor, used traditionally for various symptoms of diabetes, was explored as a therapeutic agent for preventing diabetic nephropathy. The study found that LB reduced cellular apoptosis, intracellular production of ROS, and formation of AGEs, thus ameliorating renal dysfunction in vitro and in vivo (Do et al., 2019).

Lespedeza Sp. in Plant Growth Promotion

Lespedeza sp. was found to form root nodules with diverse bacterial groups, enhancing plant growth. Endophytic bacterial strains from Lespedeza sp. showed multiple plant growth-promoting activities, suggesting their potential use in stimulating plant growth (Palaniappan et al., 2010).

Lespedeza for Feeding and Medicine

Lespedeza plants, with their genetic diversity and excellent features, hold broad application prospects in feeding, ecology, and medicine. This research provides a reference for further study of Lespedeza germplasm resources (Ding-ying, 2012).

Propriétés

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPKKEQDLNREIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lespedin;Lespenephryl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

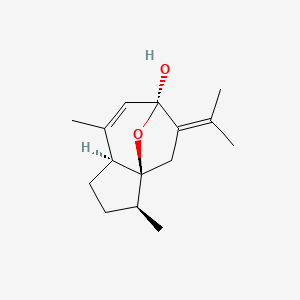

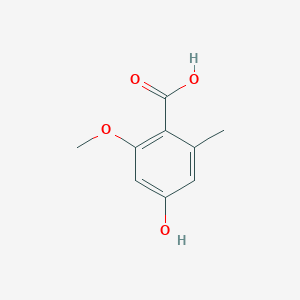

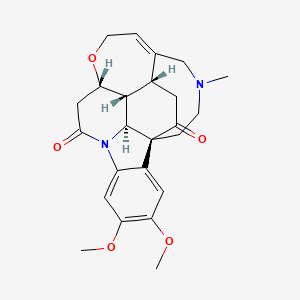

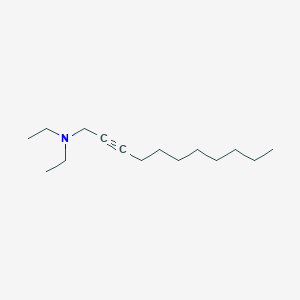

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-but-2-enedioic acid;10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B1252780.png)

![6-[(1E,3E,5E,7E)-8-[(2R,3S,4S,5S)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1252787.png)

![(1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1252789.png)

![[2-(Propan-2-yl)cyclopropyl]benzene](/img/structure/B1252791.png)

![(1S,2R,3R,4S,5R,6S,8S,9R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1252792.png)